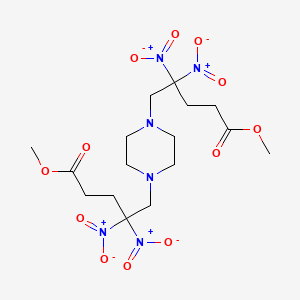
dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate)
Descripción general
Descripción
Dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate), also known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 542.53 g/mol.
Mecanismo De Acción
The mechanism of action of dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) is not well understood, but it is believed to act by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has been shown to have both biochemical and physiological effects. Biochemically, dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has been found to inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. Physiologically, dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) in lab experiments is its high stability and low sensitivity to environmental factors such as temperature and humidity. However, one limitation is its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research and development of dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate). One potential direction is the investigation of its use as a drug delivery system for the treatment of cancer and other diseases. Another direction is the exploration of its potential use in the development of high-performance materials such as polymers and coatings. Additionally, further research is needed to fully understand the mechanism of action of dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) and its potential applications in various fields.
Aplicaciones Científicas De Investigación
Dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has been extensively studied for its potential applications in various fields such as explosives, medicine, and materials science. In the field of explosives, dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has been found to exhibit high explosive performance and low sensitivity to impact, friction, and electrostatic discharge. In medicine, dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has been investigated for its potential use as a drug delivery system due to its ability to cross cell membranes and release drugs in a controlled manner. In materials science, dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has been explored for its use in the development of high-performance polymers and coatings.
Propiedades
IUPAC Name |
methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O12/c1-33-13(23)3-5-15(19(25)26,20(27)28)11-17-7-9-18(10-8-17)12-16(21(29)30,22(31)32)6-4-14(24)34-2/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALDJNRBHGAPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CN1CCN(CC1)CC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



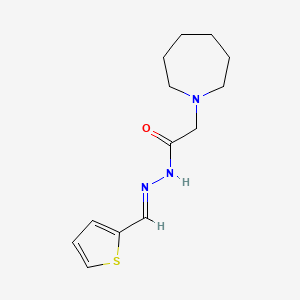

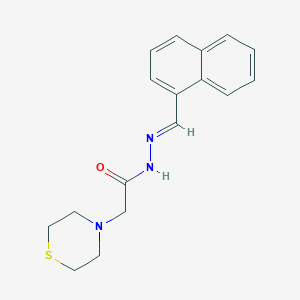

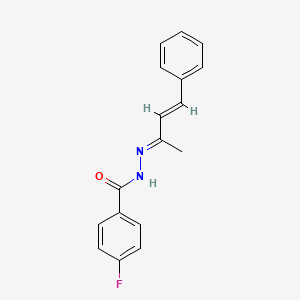
![3,5-dibromo-2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3836894.png)
![ethyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate](/img/structure/B3836896.png)
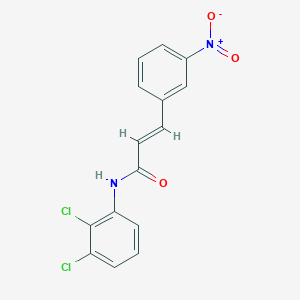
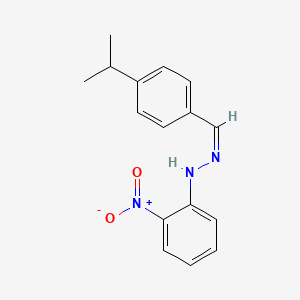
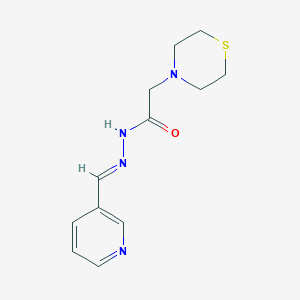
![3-{[(2,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3836928.png)
![4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B3836931.png)
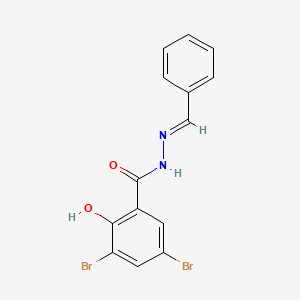
![5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B3836944.png)